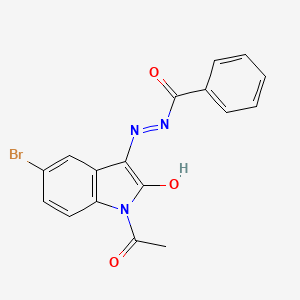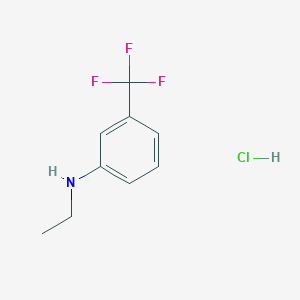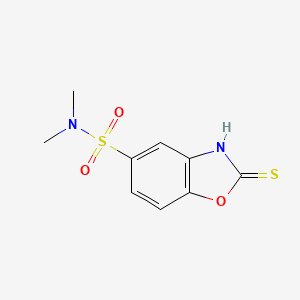![molecular formula C7H18Cl2N2 B2850313 dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride CAS No. 859213-49-3](/img/structure/B2850313.png)
dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride is a chemical compound with the CAS Number: 208711-42-6 . It has a molecular weight of 201.14 and its IUPAC name is N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16N2.2ClH/c1-9(2)6-7-3-4-8-5-7;;/h7-8H,3-6H2,1-2H3;2*1H . This indicates that the compound consists of a pyrrolidine ring with a dimethylamino group attached to one of the carbons in the ring. Two chloride ions are also associated with the molecule, making it a dihydrochloride salt .
Physical And Chemical Properties Analysis
This compound is a white solid . It is stable under normal temperatures and pressures .
科学的研究の応用
Pharmaceuticals: Antimicrobial Agents
The pyrrolidin-3-yl scaffold, present in dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride, is known for its antimicrobial properties. This compound can be used to synthesize derivatives that act as potent antimicrobial agents against a variety of pathogens. The structural flexibility of the pyrrolidin-3-yl group allows for the creation of a diverse range of molecules capable of disrupting bacterial cell walls or inhibiting vital enzymes within microbial cells .
Organic Materials: Conductive Polymers
In the field of organic materials, this compound serves as a precursor for the synthesis of conductive polymers. The nitrogen-containing heterocyclic structure of the pyrrolidin-3-yl group contributes to the electron-rich nature of the resulting polymers, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Natural Products: Alkaloid Synthesis
Dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride is instrumental in the synthesis of alkaloids, which are naturally occurring compounds with significant pharmacological effects. Alkaloids derived from this compound may exhibit a range of biological activities, including analgesic, anti-malarial, and anti-cancer properties .
Bioactive Molecules: Kinase Inhibition
This compound is also valuable in the design of kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction and the regulation of various cellular processes. Inhibitors developed using the pyrrolidin-3-yl scaffold can be effective in treating diseases such as cancer, where abnormal kinase activity is a common feature .
Antioxidants: Free Radical Scavengers
The pyrrolidin-3-yl group’s inherent stability and reactivity make it an excellent candidate for developing antioxidants. Compounds synthesized from dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride can act as free radical scavengers, protecting cells from oxidative stress, which is implicated in various chronic diseases and aging processes .
Drug Discovery: Medicinal Chemistry Research
Lastly, the versatility of dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride makes it a valuable scaffold in medicinal chemistry research. Its incorporation into new compounds can lead to the discovery of drugs with novel mechanisms of action, potentially offering therapeutic options for conditions that currently lack effective treatments .
Safety and Hazards
特性
IUPAC Name |
N,N-dimethyl-1-[(3R)-pyrrolidin-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)6-7-3-4-8-5-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPPZSOWKKSVLO-XCUBXKJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2850232.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2850234.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one](/img/structure/B2850238.png)
![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2850240.png)


![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenylacetamide](/img/structure/B2850248.png)

![2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2850250.png)
![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2850251.png)
